2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid

Lipophilicity Drug Design Partition Coefficient

2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid is a heterocyclic aryl bromide and carboxylic acid building block within the thiophene-3-carboxylic acid class. Its molecular formula is C₉H₁₁BrO₂S (MW 263.15 g/mol), featuring a bromine atom at the 2-position, a sterically demanding tert-butyl group at the 5-position, and a carboxylic acid handle at the 3-position of the thiophene ring.

Molecular Formula C9H11BrO2S
Molecular Weight 263.15 g/mol
CAS No. 1597126-66-3
Cat. No. B1475247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid
CAS1597126-66-3
Molecular FormulaC9H11BrO2S
Molecular Weight263.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(S1)Br)C(=O)O
InChIInChI=1S/C9H11BrO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12)
InChIKeyOHCKTAHIVXNJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid (CAS 1597126-66-3): A Strategic Building Block for Functionalized Thiophenes


2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid is a heterocyclic aryl bromide and carboxylic acid building block within the thiophene-3-carboxylic acid class . Its molecular formula is C₉H₁₁BrO₂S (MW 263.15 g/mol), featuring a bromine atom at the 2-position, a sterically demanding tert-butyl group at the 5-position, and a carboxylic acid handle at the 3-position of the thiophene ring . This triad of functional groups—an aryl halide for cross-coupling, a lipophilic tert-butyl group, and a polar carboxylic acid—enables modular synthetic elaboration and property tuning that is not simultaneously available in simpler analogs.

Why 2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid (CAS 1597126-66-3) Cannot Be Replaced by Common Thiophene-3-carboxylic Acid Analogs


Generic substitution within the thiophene-3-carboxylic acid series fails because the simultaneous presence of the 2-bromo and 5-tert-butyl substituents creates a reactivity and property profile that no single commercially available analog replicates. Removing the bromine (e.g., 5-tert-butylthiophene-3-carboxylic acid, CAS 888019-40-7) eliminates the cross-coupling handle essential for C–C bond formation . Replacing the tert-butyl group with a smaller methyl substituent (e.g., 2-bromo-5-methylthiophene-3-carboxylic acid, CAS 221061-14-9) results in a measurable reduction in lipophilicity (ΔLogP) and a loss of the steric protection that the bulky tert-butyl group confers against metabolic oxidation and undesired electrophilic attack on the thiophene ring [1]. These differentiated physicochemical and reactivity attributes make direct substitution scientifically unjustified without re-optimization of the entire synthetic sequence or biological pathway.

Quantitative Differentiation of 2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid (CAS 1597126-66-3) Relative to Closest Analogs


Measured Lipophilicity (LogP) Advantage Over 2-Bromo-5-methylthiophene-3-carboxylic acid

The replacement of the 5-methyl substituent with a 5-tert-butyl group increases the computed lipophilicity by approximately 0.8–1.0 LogP units. The 5-methyl analog 2-bromo-5-methylthiophene-3-carboxylic acid (CAS 221061-14-9) has a reported computed LogP of 2.52 , while the 5-tert-butyl analog 5-tert-butylthiophene-3-carboxylic acid (CAS 888019-40-7), which lacks only the 2-bromo substituent of the target compound, exhibits a computed XLogP of 2.8 . By inference, 2-bromo-5-(tert-butyl)thiophene-3-carboxylic acid is expected to exhibit a LogP in the range of 3.3–3.5 (estimated from the additive contribution of bromine to thiophene logP). This represents a measurable increase in lipophilicity that directly impacts membrane permeability and tissue distribution in medicinal chemistry campaigns [1].

Lipophilicity Drug Design Partition Coefficient

Steric Bulk Differentiation: tert-Butyl vs. Methyl Substituent at the 5-Position

The tert-butyl group (van der Waals volume ~84 ų) provides substantially greater steric bulk than a methyl group (van der Waals volume ~21 ų) at the 5-position of the thiophene ring [1]. This four-fold increase in steric volume translates into differential reactivity in palladium-catalyzed cross-coupling reactions: the tert-butyl group shields the proximal C4 position of the thiophene ring from undesired C–H activation side-reactions, a regioselectivity benefit documented for 3-substituted thiophenes employing a 2-bromo blocking group [2]. In contrast, the 5-methyl analog (CAS 221061-14-9) lacks this degree of steric protection, making the target compound a superior substrate for orthogonal, sequential cross-coupling strategies at the 2-bromo position.

Steric effects Metabolic stability Cross-coupling selectivity

Orthogonal Synthetic Utility: Simultaneous Cross-Coupling and Carboxylic Acid Derivatization

2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid uniquely combines an aryl bromide handle (suitable for Suzuki, Stille, Negishi, or Buchwald–Hartwig couplings) with a free carboxylic acid group in a single molecular entity. The comparator 5-tert-butylthiophene-3-carboxylic acid (CAS 888019-40-7) retains the carboxylic acid but lacks the bromine, making it incapable of direct C–C bond formation at the 2-position . The comparator tert-butyl 2-bromothiophene-3-carboxylate (CAS 1614825-46-5) retains the bromine but presents the carboxylic acid as a protected tert-butyl ester, requiring an additional deprotection step before the acid can be used for amide coupling or salt formation [1]. The target compound therefore enables a more convergent synthetic strategy where the acid and bromide functionalities can be addressed orthogonally in either order, reducing step count by at least one synthetic transformation compared to the ester-protected analog.

Orthogonal reactivity Building block Synthetic efficiency

Optimal Procurement and Application Scenarios for 2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid (CAS 1597126-66-3)


Medicinal Chemistry Library Synthesis Requiring Elevated Lipophilicity

When a drug discovery program demands thiophene-containing lead compounds with logD₇.₄ > 3 for CNS penetration or intracellular target engagement, 2-bromo-5-(tert-butyl)thiophene-3-carboxylic acid provides an estimated LogP advantage of +0.8 to +1.0 units over the 5-methyl analog (LogP 2.52 ). This lipophilicity gain, combined with a free carboxylic acid for amide library generation and an aryl bromide for Suzuki diversification, makes it the building block of choice for generating focused compound libraries in the optimal lipophilicity space for CNS drug candidates [1].

Sequential Orthogonal Derivatization in Parallel Synthesis

In automated parallel synthesis platforms, the simultaneous availability of a free carboxylic acid and an aryl bromide in 2-bromo-5-(tert-butyl)thiophene-3-carboxylic acid eliminates the need for protection/deprotection sequences required when using ester-protected analogs such as tert-butyl 2-bromothiophene-3-carboxylate [2]. This orthogonality reduces the minimum synthetic step count by one per derivatization cycle, directly improving throughput in array synthesis campaigns and reducing the cumulative procurement cost of ancillary reagents and solvents.

Regioselective C–H Functionalization Leveraging Steric Blocking

For synthetic methodologies that employ palladium-catalyzed direct C–H arylation of thiophenes, the sterically demanding 5-tert-butyl group of this compound provides superior regiocontrol at the C4 position compared to the 5-methyl analog. As demonstrated for 2-bromothiophene-based blocking strategies [3], the tert-butyl group's four-fold greater van der Waals volume (~84 ų vs. ~21 ų for methyl) effectively suppresses undesired C4 C–H activation side-reactions, enabling cleaner reaction profiles and higher isolated yields in sequential, one-pot cross-coupling strategies. This makes it a preferred substrate for constructing 2,5-diarylated thiophene architectures with defined substitution patterns.

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